[1,2,4]Triazolo[4,3-a]pyrazin-6-amine
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-6-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is preferred due to its mild reaction conditions and high yield. The process involves the following steps:
Oxidative Cyclization: 1-(pyrazin-2-yl)guanidine derivatives are subjected to oxidative cyclization using reagents such as cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures.
Desulfurization and Cyclization: Another method involves the desulfurization of thiosemicarbazides followed by cyclization.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The oxidative cyclization method is commonly used due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where various substituents can be introduced into the triazolopyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and sodium acetate trihydrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated pyrazines, isothiocyanates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazolopyrazine ring.
Scientific Research Applications
[1,2,4]Triazolo[4,3-a]pyrazin-6-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-6-amine involves its interaction with specific molecular targets, such as kinases. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . The compound binds to the active sites of these kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine derivatives: These derivatives are synthesized using similar methods and have shown potential as NR2B antagonists.
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines: These compounds are used as modulators in FGFR2 genes for the treatment of proliferative disorders.
Uniqueness: [1,2,4]Triazolo[4,3-a]pyrazin-6-amine stands out due to its dual inhibitory activity against c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy . Its unique structure allows for versatile modifications, enabling the development of derivatives with enhanced biological activities.
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-6-amine |
InChI |
InChI=1S/C5H5N5/c6-4-2-10-3-8-9-5(10)1-7-4/h1-3H,6H2 |
InChI Key |
PGUUOVICLYUJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NN=CN21)N |
Origin of Product |
United States |
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